3,3',4,4',5-Pentachlorobiphenyl
Overview
Description
3,3’,4,4’,5-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, specifically a pentachlorobiphenyl, where the chlorine atoms are located at the 3, 4, 5, 3’, and 4’ positions on the biphenyl structure. This compound is known for its environmental persistence and potential toxic effects on biological systems .
Mechanism of Action
Target of Action
3,3’,4,4’,5-Pentachlorobiphenyl, also known as PCB 126, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds . The primary targets of PCB 126 are the aryl hydrocarbon receptor (AhR) and estrogen receptor . These receptors play crucial roles in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
PCB 126 interacts with its targets, leading to a series of biochemical reactions. It catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine . These reactions are essential for the normal functioning of the nervous system.
Biochemical Pathways
The interaction of PCB 126 with its targets affects several biochemical pathways. It disrupts the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists . Oxylipins regulate important biological processes, including cell proliferation, apoptosis, tissue repair, and inflammation . Altered levels of these regulatory lipids or modulation of enzymes involved in oxylipin metabolism have been linked to organ damage, development of fibrosis, and nonalcoholic fatty liver disease and nonalcoholic steatohepatitis .
Result of Action
The action of PCB 126 leads to molecular and cellular effects. It causes a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights . It also decreases hepatic and systemic ratios of epoxide to diol metabolites of unsaturated fatty acids in male rats . These effects suggest that oxylipins are potential biomarkers of exposure to PCB 126 .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of PCB 126. As a persistent organic pollutant, PCB 126 is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . These characteristics can have a significant impact on health and the environment.
Biochemical Analysis
Biochemical Properties
3,3’,4,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. This compound is known to activate the aryl hydrocarbon receptor (AhR), which in turn binds to the xenobiotic response element (XRE) in the promoter region of genes it activates . This activation leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1) . These interactions highlight the compound’s role in modulating enzyme activity and gene expression.
Cellular Effects
3,3’,4,4’,5-Pentachlorobiphenyl has profound effects on various cell types and cellular processes. It has been shown to cause widespread DNA hypomethylation in adult zebrafish testis, indicating its potential to alter epigenetic regulation . Additionally, exposure to this compound can lead to differential expression of genes related to xenobiotic metabolism, oxidative stress, and immune function . These changes can disrupt normal cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3,3’,4,4’,5-Pentachlorobiphenyl exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR) . Upon binding to AhR, the receptor-ligand complex translocates to the nucleus, where it binds to the xenobiotic response element (XRE) in the promoter regions of target genes . This binding leads to the transcriptional activation of genes involved in xenobiotic metabolism, such as CYP1A1 . Additionally, this compound can mediate biochemical and toxic effects through the production of reactive oxygen species and modulation of cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,4’,5-Pentachlorobiphenyl can change over time. Studies have shown that this compound can cause a dose-dependent decrease in thymus weights and an increase in liver weights in male rats over a 3-month period . Additionally, the levels of oxylipins, which are potential biomarkers of exposure, were altered in a dose-dependent manner . These findings suggest that the compound’s stability and degradation can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3,3’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. For instance, male Sprague-Dawley rats treated with varying doses of this compound showed a dose-dependent decrease in growth rates and thymus weights, as well as an increase in liver weights . High doses of the compound were associated with toxic effects, such as wasting syndrome, thymic involution, inflammation, liver hypertrophy, and steatosis .
Metabolic Pathways
3,3’,4,4’,5-Pentachlorobiphenyl is involved in several metabolic pathways, particularly those related to the cytochrome P450 (P450) monooxygenase/soluble epoxide hydrolase (sEH) pathway . This compound can alter the levels of oxylipins, which are oxygenated metabolites of polyunsaturated fatty acids, in a dose-dependent manner . These changes can affect metabolic flux and metabolite levels, highlighting the compound’s impact on metabolic pathways.
Transport and Distribution
Within cells and tissues, 3,3’,4,4’,5-Pentachlorobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in adipose tissue and other lipid-rich compartments . This accumulation can lead to prolonged exposure and potential toxic effects, as the compound is not readily metabolized or excreted .
Subcellular Localization
The subcellular localization of 3,3’,4,4’,5-Pentachlorobiphenyl can influence its activity and function. This compound is known to localize in the cytosol and peroxisomes, where it can interact with enzymes involved in xenobiotic metabolism . Additionally, its presence in the nucleus, where it can bind to the aryl hydrocarbon receptor (AhR), highlights its role in regulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 3,3’,4,4’,5-Pentachlorobiphenyl, was historically conducted through the direct chlorination of biphenyl. This method allowed for the production of various PCB congeners by adjusting the reaction conditions and the amount of chlorine used .
Chemical Reactions Analysis
Types of Reactions: 3,3’,4,4’,5-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: The compound can be reduced to form less chlorinated biphenyls.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyls with different halogen atoms or functional groups.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in the environment and their chemical transformations.
Comparison with Similar Compounds
- 2,3’,4,4’,5-Pentachlorobiphenyl
- 3,3’,4,4’,5,5’-Hexachlorobiphenyl
- 2,2’,4,4’,5,5’-Hexachlorobiphenyl
Comparison: 3,3’,4,4’,5-Pentachlorobiphenyl is unique in its specific pattern of chlorination, which influences its physical and chemical properties, as well as its biological activity. Compared to other similar compounds, it has a distinct profile of toxicity and environmental persistence. For instance, 2,3’,4,4’,5-Pentachlorobiphenyl has a different chlorine substitution pattern, leading to variations in its interaction with biological systems and its overall toxicological effects .
Properties
IUPAC Name |
1,2,3-trichloro-5-(3,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHONNLQRWTIFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032179 | |
Record name | 3,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Cerilliant MSDS] | |
Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19000 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
57465-28-8 | |
Record name | PCB 126 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57465-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5,3',4'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057465288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',4,4',5-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',4,4',5-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSH69IA9XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: PCB 126 is a potent agonist for the aryl hydrocarbon receptor (AhR) [, , , , ]. Upon binding to the AhR, PCB 126 initiates a cascade of events:
- AhR Activation and Nuclear Translocation: The PCB 126-AhR complex translocates to the nucleus and binds to specific DNA sequences called dioxin-responsive elements (DREs) [, , ].
- Gene Transcription Alterations: This binding initiates the transcription of various genes, including those encoding cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1 [, , , , , , , , ].
- Disruption of Biological Processes: Increased CYP1A activity can lead to the production of reactive metabolites and oxidative stress [, , ], contributing to toxic effects in various tissues, including the liver, thymus, and endocrine system [, , , , , , , ]. PCB 126 exposure can also disrupt thyroid hormone homeostasis [, , , ], impair immune function [, ], and alter lipid and carbohydrate metabolism [, ].
A: * Molecular Formula: C12H5Cl5* Molecular Weight: 326.45 g/mol* Spectroscopic Data: PCB 126 is typically characterized by gas chromatography-mass spectrometry (GC-MS) techniques []. The compound exhibits specific mass spectral fragments that allow for its identification and quantification.
ANone: The structure of PCB congeners significantly influences their biological activity and toxicity.
- Planar Structure and AhR Binding: PCB 126's non-ortho-substituted, coplanar structure is crucial for its high affinity for the AhR [, , ]. This planar conformation allows it to fit into the AhR binding pocket more effectively than non-planar congeners.
- Chlorine Substitution Pattern: The specific chlorine substitution pattern in PCB 126 (3,3',4,4',5-) contributes to its high toxicity [, ]. Studies have shown that congeners with chlorine substitutions at ortho positions or with low lateral chlorine content generally exhibit less potent AhR-mediated activity [].
- Comparison with Other Compounds: Comparisons with polychlorinated diphenyl ethers (PCDEs), which are structurally similar but inherently non-planar, emphasize the importance of planarity for AhR binding and activity []. PCDEs with similar chlorine substitution patterns as PCB 126 can exhibit different activity profiles due to their non-planar nature.
A: PCB 126 is recognized as a highly toxic environmental contaminant with potential for long-term health effects [, , ].
- Animal Studies: Studies in various animal models, including rats, mice, and birds, have demonstrated a range of toxic effects following PCB 126 exposure [, , , , , , , ]. These effects include:
- Liver Toxicity: Hepatomegaly, fatty liver disease, liver enzyme elevation, and increased risk of liver tumors [, , , ].
- Endocrine Disruption: Thyroid hormone disruption, altered reproductive development, and potential effects on other hormonal systems [, , , , ].
- Immune System Suppression: Reduced immune cell function and increased susceptibility to infections [, ].
- Developmental Toxicity: Growth retardation, developmental abnormalities, and impaired organ development in offspring exposed in utero or during lactation [, , ].
- Human Health Concerns: Although direct causal links between PCB 126 exposure and specific human diseases are challenging to establish, epidemiological studies suggest potential associations with adverse health outcomes, including endocrine disorders, immune system dysfunction, and cancer [].
A: PCB 126, like other PCBs, is a persistent organic pollutant (POP) that poses significant environmental concerns [, ].
- Persistence and Bioaccumulation: PCB 126 is highly resistant to degradation in the environment and can persist for decades []. This persistence allows it to bioaccumulate in the food chain, reaching high concentrations in top predators, including fish, birds, and humans.
- Ecotoxicity: PCB 126 is toxic to a wide range of organisms, including fish, birds, and mammals [, , , ]. Its ability to disrupt endocrine function and impair immune responses can have significant impacts on wildlife populations.
- Mitigation Strategies: Due to its persistence and toxicity, minimizing environmental releases of PCB 126 is crucial. Remediation strategies for contaminated sites often involve dredging of contaminated sediments, thermal treatment of contaminated soil, and bioremediation using microorganisms capable of degrading PCBs [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.